![molecular formula C16H20BrN5O B3001700 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine CAS No. 2379949-14-9](/img/structure/B3001700.png)
4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPIP and is a pyrimidine-based molecule that has been synthesized using various methods.
作用機序
The mechanism of action of BPIP is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. BPIP has been shown to act as an agonist for the dopamine D4 receptor and the sigma-1 receptor, which are both involved in the regulation of mood and behavior. It has also been shown to inhibit the reuptake of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
BPIP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain and the regulation of mood and behavior. It has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of BPIP in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of BPIP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving BPIP. One area of interest is the development of BPIP-based compounds for the treatment of various neurological disorders, such as schizophrenia and depression. Another area of interest is the study of the mechanism of action of BPIP and its effects on various biochemical and physiological processes in the brain. Additionally, the synthesis of new BPIP analogues with improved properties and higher affinity for certain receptors is an area of ongoing research.
合成法
The synthesis of BPIP involves the reaction of 5-bromopyrimidine-2-carbaldehyde with 1-(piperidin-4-yl)methanamine and 2,6-dimethylpyrimidine-4-carboxylic acid. The reaction takes place in the presence of a base and a solvent, such as methanol or acetonitrile. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
BPIP has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have a high affinity for certain receptors in the brain, such as the dopamine D4 receptor and the sigma-1 receptor. This has led to the development of BPIP-based compounds that can be used to treat various neurological disorders, such as schizophrenia and depression.
特性
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c1-11-6-15(21-12(2)20-11)22-5-3-4-13(9-22)10-23-16-18-7-14(17)8-19-16/h6-8,13H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZIOCVWXFBLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


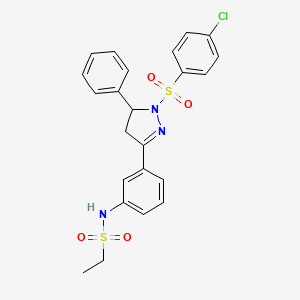
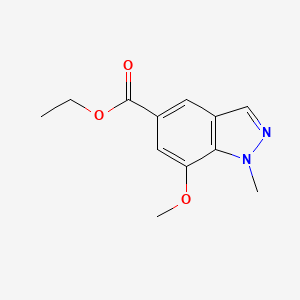
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)

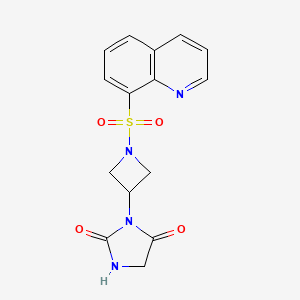
![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)
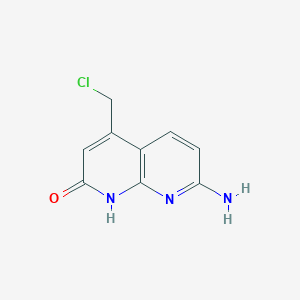
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)

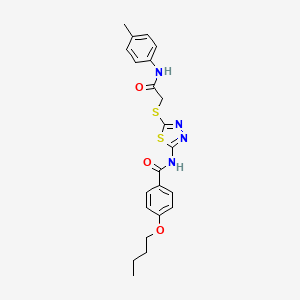
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea](/img/structure/B3001635.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
